molecular formula C10H9BrN2O B1406966 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide CAS No. 1503919-39-8

3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1406966
CAS No.: 1503919-39-8
M. Wt: 253.09 g/mol
InChI Key: XGWNBDJAJVTJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide (CAS: 1503919-39-8, MFCD24125292) is a benzamide derivative featuring a propargylamine (prop-2-yn-1-yl) group attached to the benzamide nitrogen, with an amino (-NH₂) substituent at position 3 and a bromine atom at position 5 on the aromatic ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving propargylamine and brominated benzoyl precursors, often under microwave-assisted or catalytic conditions .

Properties

IUPAC Name

3-amino-5-bromo-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWNBDJAJVTJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-5-bromobenzamide and propargyl bromide.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: The prop-2-yn-1-yl group allows for coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is used in several scientific research applications:

    Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is used to construct complex organic molecules for research and development.

    Material Science: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom and prop-2-yn-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways and molecular functions, making the compound useful in drug design and other applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Differences Applications/Reactivity Reference
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide 3-NH₂, 5-Br, N-propargyl Reference compound Potential CNS activity, agrochemicals
2-Hydroxy-N-(prop-2-yn-1-yl)benzamide (5a) 2-OH, N-propargyl Hydroxy vs. amino group Phloem mobility in plants
5-Chloro-2-hydroxy-N-(prop-2-yn-1-yl)benzamide (5b) 5-Cl, 2-OH, N-propargyl Cl vs. Br; hydroxy substitution Metal-catalyzed C–H functionalization
N-(2-Ethynylphenyl)-N-(prop-2-yn-1-yl)benzamide (1u) Ethynylphenyl, N-propargyl Extended conjugation Cycloisomerization reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl, no halogen Lipophilic substituent Neuroleptic activity
  • Electronic Effects: The amino group at position 3 enhances electron density, making the compound susceptible to electrophilic substitution, while the bromine atom at position 5 provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, hydroxy-substituted analogs (e.g., 5a, 5b) exhibit stronger hydrogen-bonding capabilities, influencing their phloem mobility in plants .

Physicochemical Properties

  • Thermal Stability: Propargyl groups (sp-hybridized) may reduce thermal stability relative to allyl (sp²) derivatives (e.g., 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide in ), which benefit from resonance stabilization .

Biological Activity

3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an amino group, a bromine atom, and a prop-2-yn-1-yl substituent. This unique combination of functional groups contributes to its reactivity and biological activity.

Property Details
Molecular FormulaC11_{11}H10_{10}BrN2_{2}O
Molecular Weight280.12 g/mol
Functional GroupsAmino, Bromine, Alkyne

The biological activity of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is primarily mediated through its interactions with various molecular targets:

  • Enzyme Modulation : The compound has been shown to interact with serine/threonine-protein kinases, which play critical roles in cell proliferation and apoptosis. It can modulate enzyme activity through binding interactions involving hydrogen bonds and halogen interactions.
  • Cell Signaling Pathways : It influences multiple signaling pathways, potentially impacting processes such as inflammation, cancer progression, and microbial resistance.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against certain bacterial strains .

Biological Activities

The compound's biological activities can be summarized as follows:

Anticancer Activity

Research indicates that 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide may possess anticancer properties. It has been implicated in inhibiting cancer cell proliferation through modulation of kinase activity involved in cell cycle regulation. In vitro studies have shown promising results against various cancer cell lines.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve interference with bacterial biofilm formation and metabolic pathways crucial for bacterial survival .

Anti-inflammatory Effects

There is evidence suggesting that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Studies

Several studies have highlighted the potential of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide in various applications:

  • Study on Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
  • Antimicrobial Evaluation : In a comparative study, the compound was tested against standard antibiotic-resistant strains, showing a minimum inhibitory concentration (MIC) of 20 µM against S. aureus and 15 µM against P. aeruginosa.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.